molecular formula C11H15NO3 B13548984 3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid

3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid

Cat. No.: B13548984
M. Wt: 209.24 g/mol
InChI Key: CBWRGOMFGNPHDP-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The aromatic ring can undergo hydrogenation to form a saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing system.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated aromatic rings.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(3-Methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(2-methoxy-5-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a methoxy-substituted aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-3-(2-methoxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-3-4-10(15-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)

InChI Key

CBWRGOMFGNPHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)O)N

Origin of Product

United States

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